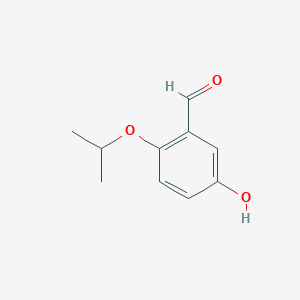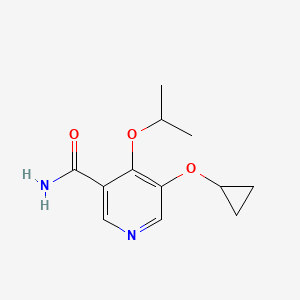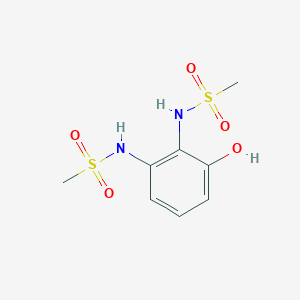
N,N'-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is a chemical compound with the molecular formula C8H12N2O5S2 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of two methanesulfonamide groups attached to a benzene ring, which also contains a hydroxyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide typically involves the reaction of 3-hydroxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and sulfonamide groups may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,2-Phenylene)dimethanesulfonamide: Similar structure but lacks the hydroxyl group at the 3-position.
N,N’-(1,3-Phenylene)diformamide: Contains formamide groups instead of sulfonamide groups.
5-Methyl-2-(6’-methyl-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthene]-4a’-yl)phenol: Different core structure but similar functional groups
Uniqueness
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O5S2 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
N-[3-hydroxy-2-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-4-3-5-7(11)8(6)10-17(2,14)15/h3-5,9-11H,1-2H3 |
Clé InChI |
RKNRBGJSMUVLOS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C(=CC=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



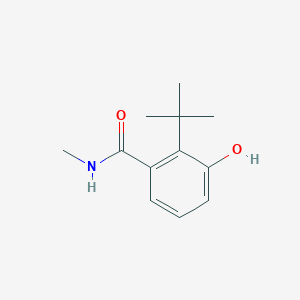
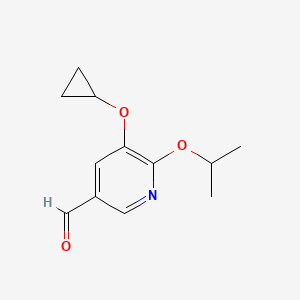
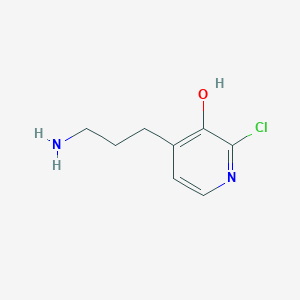
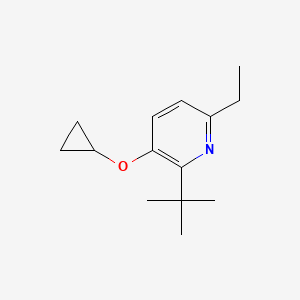
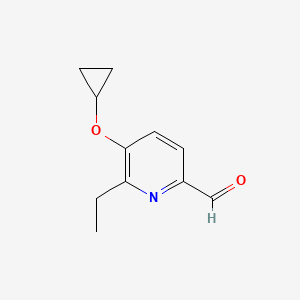

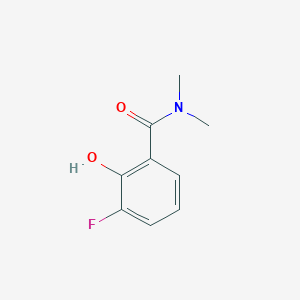
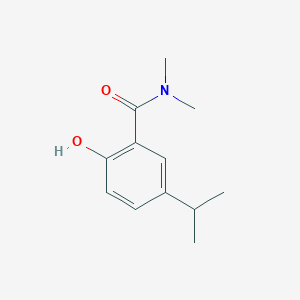
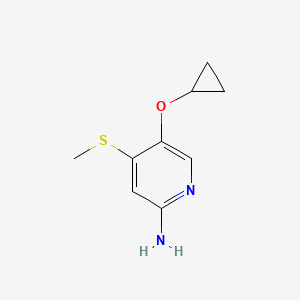
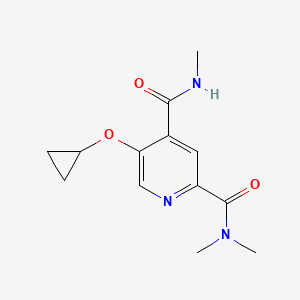
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
